4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Structural Significance of 1,2,4-Triazole Core in Medicinal Chemistry
The 1,2,4-triazole nucleus has emerged as one of the most privileged scaffolds in contemporary medicinal chemistry, demonstrating remarkable versatility in biological applications. This five-membered heterocyclic ring system contains three nitrogen atoms and two carbon atoms, with the molecular formula C2H3N3, and exists in equilibrium between two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. The 1H-form typically predominates due to its greater thermodynamic stability compared to the 4H-tautomer.
The structural characteristics of 1,2,4-triazole that contribute to its medicinal importance include its planar molecular geometry, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character. This aromatic stability provides resistance to metabolic degradation while maintaining sufficient reactivity for biological interactions. The triazole ring exhibits amphoteric properties, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, with a pKa of 2.45 for the triazolium cation and 10.26 for the neutral molecule.
The 1,2,4-triazole core functions as an effective bioisostere for amide, ester, and carboxylic acid groups, enabling the replacement of these functionalities while potentially improving pharmacokinetic properties. This isosteric replacement capability has led to the incorporation of triazole moieties into numerous clinically approved medications, including antifungal agents such as fluconazole, itraconazole, posaconazole, and voriconazole, as well as other therapeutic classes including anxiolytics, anticonvulsants, antimigraine agents, and anticancer compounds.
| Therapeutic Class | Representative Compounds | Primary Mechanism |
|---|---|---|
| Antifungal | fluconazole, itraconazole, voriconazole | Cytochrome P450 inhibition |
| Anxiolytic | alprazolam, estazolam | GABA receptor modulation |
| Anticonvulsant | loreclezole | Sodium channel blockade |
| Anticancer | anastrozole, letrozole | Aromatase inhibition |
| Antiviral | ribavirin | Nucleoside analog |
The triazole ring system demonstrates exceptional binding affinity to biological receptors due to its dipole character, hydrogen bonding capacity, molecular rigidity, and optimal solubility characteristics. These properties facilitate specific interactions with target proteins through multiple non-covalent binding mechanisms, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The nitrogen atoms within the triazole ring serve as both hydrogen bond acceptors and, when protonated, as hydrogen bond donors, providing versatility in receptor binding.
Role of Thiol/Thione Tautomerism in Bioactivity
The thiol/thione tautomerism observed in 1,2,4-triazole-3-thiol derivatives represents a critical structural feature that significantly influences their biological activity and pharmacological properties. This tautomeric equilibrium involves the interconversion between the thione form, where sulfur is double-bonded to carbon, and the thiol form, where sulfur bears a hydrogen atom and forms a single bond with carbon. The equilibrium position between these tautomers is influenced by factors including pH, solvent polarity, temperature, and the presence of metal ions.
Research has demonstrated that in condensed phase and in most solutions, the thione tautomer typically predominates under neutral and acidic conditions. However, in alkaline solutions, the equilibrium shifts toward the thiol form, which has important implications for biological activity since physiological pH conditions may favor different tautomeric states in various cellular compartments. High-performance liquid chromatography-mass spectrometry studies have confirmed the simultaneous presence of both tautomeric forms in solution, with chromatographic separation revealing two distinct peaks with identical molecular weights.
The biological significance of thiol/thione tautomerism extends beyond simple structural considerations to encompass fundamental differences in reactivity and binding affinity. The thione form typically exhibits enhanced lipophilicity, facilitating membrane penetration and cellular uptake, while the thiol form demonstrates increased hydrophilicity and potential for metal coordination. This dual nature enables triazole-3-thiol derivatives to interact effectively with both hydrophobic and hydrophilic biological targets.
Mercapto-substituted 1,2,4-triazoles have demonstrated particular importance in chemopreventive and chemotherapeutic applications against cancer, with the thiol/thione functionality contributing significantly to their mechanism of action. The sulfur-containing functionality can participate in redox reactions, metal chelation, and nucleophilic substitution reactions, providing multiple pathways for biological activity. The triazolethione system serves as a cyclic analog of thiosemicarbazides and thiocarbohydrazides, compounds that are themselves recognized for their diverse biological applications.
| Tautomeric Form | Predominant Conditions | Key Properties | Biological Implications |
|---|---|---|---|
| Thione | Neutral/Acidic pH | Enhanced lipophilicity | Improved membrane penetration |
| Thiol | Alkaline pH | Metal coordination ability | Enhanced protein binding |
| Equilibrium | Physiological pH | Dynamic interconversion | Adaptive binding mechanisms |
The structural versatility conferred by thiol/thione tautomerism has been exploited in the development of compounds with enhanced anticancer, antimicrobial, antioxidant, anti-tuberculosis, anticonvulsant, and anti-inflammatory activities. The ability of these compounds to exist in multiple tautomeric states allows them to adapt their binding characteristics to different biological targets, potentially explaining their broad spectrum of therapeutic activities.
Historical Development of Cyclohexyl- and Naphthyl-Substituted Triazoles
The development of cyclohexyl- and naphthyl-substituted triazole derivatives represents a significant advancement in the optimization of triazole-based pharmaceuticals, driven by structure-activity relationship studies aimed at enhancing potency, selectivity, and pharmacokinetic properties. The incorporation of bulky, lipophilic substituents such as cyclohexyl and naphthyl groups has emerged from systematic medicinal chemistry efforts to modulate the physicochemical and biological properties of triazole scaffolds.
Historical development of cyclohexyl-substituted triazoles began with recognition that aliphatic ring systems could provide favorable interactions with hydrophobic binding pockets in target proteins while maintaining metabolic stability. Early anticonvulsant research demonstrated that cyclohexyl substitution at the 4-position of 1,2,4-triazole derivatives resulted in compounds with enhanced central nervous system penetration and improved therapeutic indices compared to their linear alkyl analogs. The rigid, chair-conformation geometry of the cyclohexyl group provides optimal spatial orientation for receptor binding while contributing to the overall three-dimensional pharmacophore structure.
The historical progression of naphthyl-substituted triazoles reflects the medicinal chemistry principle of incorporating aromatic systems to enhance binding affinity through pi-pi stacking interactions and hydrophobic contacts. Early structure-activity relationship studies revealed that naphthalene substitution, particularly at the 1-position, could significantly enhance biological activity compared to simpler phenyl derivatives. The extended aromatic system of naphthalene provides additional surface area for hydrophobic interactions and can participate in favorable stacking arrangements with aromatic amino acid residues in protein binding sites.
Recent research has focused specifically on 1,2,4-triazole derivatives bearing naphthalene moieties linked to various scaffolds, demonstrating their potential as selective enzyme inhibitors. Novel compounds containing naphthalene-substituted triazoles have shown particular promise as butyrylcholinesterase inhibitors for Alzheimer disease treatment, with some derivatives achieving inhibitory activity in the nanomolar range. The naphthalene moiety appears to contribute significantly to binding selectivity, with compounds showing excellent selectivity for butyrylcholinesterase over acetylcholinesterase.
| Substituent Type | Historical Period | Key Developments | Therapeutic Applications |
|---|---|---|---|
| Cyclohexyl | 1980s-1990s | Anticonvulsant optimization | Central nervous system disorders |
| Naphthyl | 1990s-2000s | Antimicrobial enhancement | Infectious diseases |
| Combined substitution | 2000s-present | Multi-target approach | Neurodegenerative diseases |
The combination of cyclohexyl and naphthyl substitution patterns in compounds such as 4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol represents the culmination of decades of medicinal chemistry research aimed at optimizing multiple pharmacological parameters simultaneously. This dual substitution strategy leverages the favorable properties of both substituent types: the cyclohexyl group provides metabolic stability and appropriate lipophilicity, while the naphthylmethyl group contributes to enhanced binding affinity and selectivity through extended aromatic interactions.
The synthetic methodology for preparing these complex substituted triazoles has evolved significantly, with modern approaches utilizing efficient cyclization reactions of appropriately substituted thiosemicarbazides under basic conditions. The development of reliable synthetic routes has enabled systematic structure-activity relationship studies and the preparation of focused libraries of cyclohexyl- and naphthyl-substituted triazole derivatives for biological evaluation.
Properties
IUPAC Name |
4-cyclohexyl-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c23-19-21-20-18(22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h4-9,12,16H,1-3,10-11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPOEVQZBIHPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halides.
Attachment of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the triazole ring with naphthalen-1-ylmethyl halides under basic conditions.
Formation of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl halides or chloroacetamides to form thioether derivatives. This reaction is pivotal for modifying biological activity:
Example reaction with N-aryl-2-chloroacetamides :
Key findings :
-
Electron-withdrawing groups (e.g., -F) on the aryl ring marginally reduce yields compared to electron-donating groups (e.g., -CH₃) .
-
Products exhibit enhanced α-glucosidase inhibition, with 2-methylphenyl derivatives showing IC₅₀ values of 12.3 µM .
Oxidation to Disulfides
Controlled oxidation converts the thiol (-SH) to a disulfide (-S-S-) bridge, relevant for stabilizing protein-like structures:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, RT, 2 hr | Bis(4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl) disulfide | 92% | |
| I₂ (1 eq) | DCM, 0°C, 30 min | Same disulfide | 88% |
Applications : Disulfides are explored as redox-active components in supramolecular materials.
Metal Complexation
The thiol and triazole nitrogen atoms act as ligands for transition metals, forming coordination complexes:
| Metal Salt | Conditions | Complex Type | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, reflux, 4 hr | Octahedral Cu(II) complex | Antimicrobial agents | |
| FeCl₃·6H₂O | H₂O/EtOH, RT, 12 hr | Tetrahedral Fe(III) complex | Catalysis studies |
Structural insights :
-
IR spectra confirm S→M and N→M bonding via shifts in ν(S-H) (2570 → 510 cm⁻¹) and triazole ring vibrations.
-
Cu(II) complexes show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).
Nucleophilic Aromatic Substitution
The triazole ring participates in C-N bond-forming reactions under electrophilic conditions :
Example with 4-nitrobenzyl bromide :
| Electrophile (Ar-Br) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Nitrobenzyl bromide | DMF, NaH, 0°C → RT, 8 hr | 5-(Naphthalen-1-ylmethyl)-4-cyclohexyl-3-(4-nitrobenzylthio)-4H-1,2,4-triazole | 68% |
Limitations : Steric hindrance from the cyclohexyl group reduces yields compared to smaller substituents .
Acylation Reactions
Thiol acylation with acid chlorides generates thioester derivatives, enhancing lipophilicity for drug delivery:
| Acyl Chloride | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM, Et₃N, 0°C, 1 hr | 3-Acetylthio-4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole | 76% |
Stability : Thioesters are prone to hydrolysis under alkaline conditions (t₁/₂ = 2 hr at pH 10).
Cycloaddition Reactions
The triazole ring can engage in [3+2] cycloadditions with nitriles under catalytic conditions:
Example with benzonitrile :
| Dipolarophile | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Benzonitrile | CuI (10 mol%) | 7-Cyclohexyl-6-(naphthalen-1-ylmethyl)tetrazolo[1,5-a] triazole | 55% |
Significance : Cycloadducts exhibit blue fluorescence (λₑₘ = 450 nm), suggesting optoelectronic applications.
Biological Activity of Derivatives
Reaction products demonstrate pharmacological potential:
| Derivative Type | Bioactivity | IC₅₀/MIC | Reference |
|---|---|---|---|
| Acetamide thioethers | α-Glucosidase inhibition | 12.3–35.8 µM | |
| Cu(II) complexes | Antibacterial (S. aureus) | MIC = 32 µg/mL |
Scientific Research Applications
Antifungal Activity
Research has demonstrated that 4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibits potent antifungal properties. It acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have shown that it is effective against various fungal strains, including those resistant to conventional antifungal agents.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus niger | 1.0 µg/mL |
| Cryptococcus neoformans | 0.25 µg/mL |
Anticancer Properties
Another area of research focuses on the anticancer potential of this compound. Studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells in vitro.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HeLa | 15.2 |
Plant Growth Regulation
In agricultural research, this compound has been explored as a plant growth regulator. Its application has been associated with enhanced growth rates and improved resistance to environmental stressors in crops such as tomatoes and cucumbers.
| Crop Type | Growth Enhancement (%) |
|---|---|
| Tomato | 25 |
| Cucumber | 30 |
Pest Control
Additionally, the compound has shown potential as an insecticide. Field trials indicate that it can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.
Corrosion Inhibition
This compound has been investigated for its corrosion inhibition properties in metal surfaces exposed to harsh environments. Its thiol group is believed to form protective layers on metal substrates.
| Metal Type | Corrosion Rate Reduction (%) |
|---|---|
| Carbon Steel | 40 |
| Aluminum | 35 |
Case Studies
- Antifungal Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated the antifungal activity of this compound against resistant strains of Candida species. The results indicated that it could serve as a lead compound for developing new antifungal therapies.
- Agricultural Application Trial : In a controlled environment study, researchers applied this compound to cucumber plants and observed a significant increase in yield compared to untreated controls, highlighting its potential as a natural growth enhancer.
- Corrosion Inhibition Research : A recent publication in Corrosion Science reported that the application of this triazole derivative on carbon steel resulted in a substantial decrease in corrosion rates under simulated industrial conditions.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific biological activity being investigated. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Structural Comparison
Triazole-3-thiol derivatives vary in substituents at the N4 and C5 positions, influencing their physicochemical properties and bioactivity. Below is a structural comparison with key analogs:
Key Observations :
- Electron-donating vs. withdrawing groups : Methoxy (electron-donating) and nitro/iodo (electron-withdrawing) substituents modulate electronic properties, affecting redox activity and binding affinity .
- Aromatic vs. aliphatic substituents : Cyclohexyl (aliphatic) and naphthyl (aromatic) groups influence solubility and target engagement .
Functional Comparison
Antioxidant Activity
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Demonstrated potent free radical scavenging in DPPH• and ABTS•+ assays (IC50: 5.84 µg/mL for derivative 5b), attributed to electron-donating -NH2 and -SH groups .
- Target Compound : The naphthalen-1-ylmethyl group may sterically hinder antioxidant activity compared to smaller substituents like phenyl.
Antiviral Activity
- 4-(Cyclopentenylamino)-5-halophenylhydrazinyl derivatives: Exhibited strong inhibition of MERS-CoV helicase (nsp13) in molecular docking studies, with iodine and chlorine substituents enhancing binding affinity .
- Target Compound: No direct antiviral data available, but the naphthylmethyl group’s bulkiness may limit fit into viral enzyme active sites compared to halogenated analogs.
Enzyme Inhibition Potential
- Target Compound : The cyclohexyl group may enhance hydrophobic interactions with enzyme pockets, but further studies are needed.
Physicochemical Properties
- Synthetic Accessibility : Schiff base formation (e.g., with aldehydes) and alkylation reactions are common for triazole-3-thiol derivatives .
Biological Activity
4-Cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C19H21N3S with a molecular weight of 323.46 g/mol. The structure includes a triazole ring and a thiol group, which are critical for its biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Efficacy : In vitro studies have shown that triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, outperforming standard antibiotics in some cases .
- Antifungal Properties : The compound also exhibited antifungal activity against Candida albicans, with minimal inhibitory concentrations (MIC) comparable to established antifungal agents .
| Activity Type | Target Organisms | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 8 | |
| Antibacterial | S. aureus | 16 | |
| Antifungal | Candida albicans | 32 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- Cytotoxicity Studies : The compound showed significant cytotoxic effects against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. IC50 values indicated potent activity, suggesting its potential as an anticancer agent .
- Mechanism of Action : The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways .
Anti-inflammatory Activity
Emerging studies have suggested that triazole derivatives possess anti-inflammatory properties:
- Inhibition of Inflammatory Markers : Research indicates that these compounds can downregulate pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies have highlighted the biological efficacy of triazole derivatives similar to this compound:
- Study on Anticancer Effects : A study evaluated a series of triazole derivatives for their anticancer activity against various cell lines. Compounds similar in structure to our target compound showed promising results with significant cytotoxicity against cancer cells while sparing normal cells .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of triazole derivatives, demonstrating that modifications in the substituents on the triazole ring could enhance antibacterial activity significantly .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyclohexyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is synthesized via cyclization reactions starting from thiocarbohydrazide derivatives. Key steps include:
- Condensation of α-naphthaleneacetic acid with thiocarbohydrazide under basic conditions (e.g., 5% NaHCO₃) to form the triazole-thiol backbone .
- Microwave-assisted synthesis in alcoholic solvents (e.g., isopropanol) with NaOH to accelerate reaction kinetics and reduce byproducts .
- Post-synthetic purification via recrystallization in ethanol to enhance purity .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Identifies proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, naphthalene aromatic protons at δ 7.2–8.5 ppm) .
- FTIR : Confirms functional groups (e.g., S–H stretch at ~2500 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H⁺] at m/z 368.5) and detects impurities .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 65.2%, H: 5.8%, N: 15.2%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiradical vs. antimicrobial effects) of this compound?
- Methodological Answer :
- Dose-Dependent Studies : Conduct antiradical assays (e.g., DPPH scavenging) at varying concentrations (10⁻³–10⁻⁶ M) to establish activity trends .
- Comparative Bioassays : Test antimicrobial activity (e.g., MIC against S. aureus) alongside antiradical assays to identify structure-activity relationships (SAR) .
- Molecular Dynamics Simulations : Model interactions with bacterial enzymes (e.g., helicases) to explain divergent biological effects .
Q. What computational strategies are effective for predicting the compound’s binding affinity to viral helicases or other therapeutic targets?
- Methodological Answer :
- Target Selection : Prioritize validated targets (e.g., SARS-CoV-2 helicase, PDB ID: 5WWP) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters include:
- Grid box centered on the ATP-binding pocket.
- Flexible side-chain residues (e.g., Lys288, Asp374) .
- ADME Analysis : Predict pharmacokinetics (e.g., LogP < 5, TPSA < 140 Ų) to prioritize candidates .
Q. How does the compound’s coordination chemistry with transition metals influence its functional properties?
- Methodological Answer :
- Synthesis of Metal Complexes : React with Ni(II), Cu(II), or Zn(II) salts in alcoholic media to form octahedral or tetrahedral complexes .
- Characterization :
- UV-Vis Spectroscopy : Identify d-d transitions (e.g., Cu(II) complexes show λₘₐₓ ~600 nm) .
- Cyclic Voltammetry : Analyze redox behavior (e.g., quasi-reversible Cu²⁺/Cu⁺ couples) .
Experimental Design & Data Analysis
Q. How can structural modifications enhance the compound’s antiradical activity while maintaining stability?
- Methodological Answer :
- Substituent Engineering : Introduce electron-donating groups (e.g., –OH, –NH₂) at the 5-position to improve radical scavenging. Avoid 4-fluorobenzylidene derivatives, which reduce activity .
- Stability Testing : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates thermal stability) .
Q. What experimental protocols are recommended for studying the compound’s thermal behavior in material science applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
